molecular formula C11H11NO2 B7975801 4-Methyl-2-(oxetan-3-yloxy)benzonitrile

4-Methyl-2-(oxetan-3-yloxy)benzonitrile

Cat. No.: B7975801
M. Wt: 189.21 g/mol
InChI Key: NSPAPJSKXPSJQU-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxetan-3-yloxy)benzonitrile is an organic compound featuring a benzonitrile core substituted with a methyl group and an oxetane ring The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(oxetan-3-yloxy)benzonitrile typically involves the formation of the oxetane ring followed by its attachment to the benzonitrile core. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. For instance, the oxetane ring can be formed via the intramolecular etherification of an appropriate precursor .

Industrial Production Methods

Industrial production methods for this compound may involve the use of optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(oxetan-3-yloxy)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted oxetane and benzonitrile compounds .

Scientific Research Applications

4-Methyl-2-(oxetan-3-yloxy)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(oxetan-3-yloxy)benzonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which may play a role in its reactivity and interactions with biological molecules. The nitrile group can also participate in various chemical transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(oxetan-3-yloxy)benzonitrile include other oxetane derivatives and substituted benzonitriles. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-methyl-2-(oxetan-3-yloxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-3-9(5-12)11(4-8)14-10-6-13-7-10/h2-4,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPAPJSKXPSJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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